N-Ethyl-N-[2-(4-methyl-4-propan-2-ylpiperidin-1-yl)-2-oxoethyl]prop-2-enamide
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Overview
Description
N-Ethyl-N-[2-(4-methyl-4-propan-2-ylpiperidin-1-yl)-2-oxoethyl]prop-2-enamide is a synthetic organic compound with a complex structure It features a piperidine ring substituted with a methyl and isopropyl group, connected to an ethyl group and a prop-2-enamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Ethyl-N-[2-(4-methyl-4-propan-2-ylpiperidin-1-yl)-2-oxoethyl]prop-2-enamide typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors under controlled conditions.
Substitution Reactions: The methyl and isopropyl groups are introduced to the piperidine ring via substitution reactions using suitable alkylating agents.
Amide Formation: The ethyl group and the prop-2-enamide moiety are attached through amide bond formation, often using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
N-Ethyl-N-[2-(4-methyl-4-propan-2-ylpiperidin-1-yl)-2-oxoethyl]prop-2-enamide can undergo various chemical reactions:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert the amide group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethyl or prop-2-enamide groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Coupling Reagents: EDCI, DCC (dicyclohexylcarbodiimide).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce amines.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may serve as a ligand in receptor binding studies or as a probe in biochemical assays.
Industry: It may be used in the development of new materials or as an intermediate in the synthesis of other industrial chemicals.
Mechanism of Action
The mechanism of action of N-Ethyl-N-[2-(4-methyl-4-propan-2-ylpiperidin-1-yl)-2-oxoethyl]prop-2-enamide involves its interaction with specific molecular targets. These targets could include receptors, enzymes, or other proteins. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular interactions would depend on the specific context of its use.
Comparison with Similar Compounds
Similar Compounds
N-Ethyl-o,p-toluenesulfonamide: Used as a catalyst in organic synthesis.
2-Ethyl-4-methylimidazole: Known for its antimicrobial properties.
N-Methylisopropylamine: Used in the synthesis of pharmaceuticals and agrochemicals.
Uniqueness
N-Ethyl-N-[2-(4-methyl-4-propan-2-ylpiperidin-1-yl)-2-oxoethyl]prop-2-enamide stands out due to its specific structural features, such as the combination of a piperidine ring with a prop-2-enamide moiety. This unique structure may confer distinct biological activities and chemical reactivity, making it valuable for various research applications.
Properties
IUPAC Name |
N-ethyl-N-[2-(4-methyl-4-propan-2-ylpiperidin-1-yl)-2-oxoethyl]prop-2-enamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H28N2O2/c1-6-14(19)17(7-2)12-15(20)18-10-8-16(5,9-11-18)13(3)4/h6,13H,1,7-12H2,2-5H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XOFXMOMECMEFAQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC(=O)N1CCC(CC1)(C)C(C)C)C(=O)C=C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H28N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.41 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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